molecular formula C21H42O4Si2 B12825481 Methyl (R)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate

Methyl (R)-7,8-bis((triethylsilyl)oxy)oct-4-ynoate

Cat. No.: B12825481
M. Wt: 414.7 g/mol
InChI Key: MUWMIXRYSPJKEE-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is a complex organic compound characterized by its unique structure, which includes multiple silyl ether groups and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate typically involves the protection of hydroxyl groups with triethylsilyl (TES) groups, followed by the formation of the alkyne moiety. One common method includes the use of a silylating agent such as triethylsilyl chloride in the presence of a base like imidazole to protect the hydroxyl groups. The alkyne group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While specific industrial production methods for Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to form alkenes or alkanes.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the alkyne to an alkene.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the silyl protecting groups.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of hydroxyl groups or other substituted derivatives.

Scientific Research Applications

Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product synthesis.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, facilitating the formation of various functional groups through its reactive alkyne and silyl ether moieties. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4E,7R)-8-[(tert-butyldimethylsilyl)oxy]-3,7-bis[(tert-butyldiphenylsilyl)oxy]oct-4-enoate: Similar in structure but with different silyl protecting groups.

    Methyl (R,Z)-8-oxo-7-((triethylsilyl)oxy)oct-4-enoate: Contains an oxo group instead of an alkyne.

Uniqueness

Methyl ®-7,8-bis((triethylsilyl)oxy)oct-4-ynoate is unique due to its combination of triethylsilyl protecting groups and an alkyne functional group, which provides distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C21H42O4Si2

Molecular Weight

414.7 g/mol

IUPAC Name

methyl (7R)-7,8-bis(triethylsilyloxy)oct-4-ynoate

InChI

InChI=1S/C21H42O4Si2/c1-8-26(9-2,10-3)24-19-20(25-27(11-4,12-5)13-6)17-15-14-16-18-21(22)23-7/h20H,8-13,16-19H2,1-7H3/t20-/m1/s1

InChI Key

MUWMIXRYSPJKEE-HXUWFJFHSA-N

Isomeric SMILES

CC[Si](CC)(CC)OC[C@@H](CC#CCCC(=O)OC)O[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)OCC(CC#CCCC(=O)OC)O[Si](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.